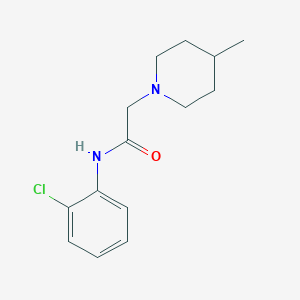![molecular formula C21H22F3NO5S B3530898 (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate](/img/structure/B3530898.png)
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate
Übersicht
Beschreibung
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate is a complex organic compound that features a combination of sulfonyl, trifluoromethyl, and anilino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate typically involves multiple steps, starting from readily available starting materials. One common approach is the use of a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate can undergo various types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group can yield sulfone derivatives, while reduction of the carbonyl group can yield alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and chemical resistance.
Wirkmechanismus
The mechanism by which (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group, for example, can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. The sulfonyl group can form strong hydrogen bonds with biological targets, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)phenyl]butanoate
- (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]pentanoate
Uniqueness
What sets (4-Propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical properties and potential applications. The presence of both sulfonyl and trifluoromethyl groups, for example, can enhance the compound’s stability and reactivity, making it a valuable tool in various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(4-propylsulfonylphenyl)methyl 4-oxo-4-[2-(trifluoromethyl)anilino]butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F3NO5S/c1-2-13-31(28,29)16-9-7-15(8-10-16)14-30-20(27)12-11-19(26)25-18-6-4-3-5-17(18)21(22,23)24/h3-10H,2,11-14H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGGGKMTSOCNFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=CC=C(C=C1)COC(=O)CCC(=O)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F3NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chloro-1,3-benzothiazol-2-yl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B3530819.png)
![2-[4-[benzyl(methyl)sulfamoyl]phenoxy]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3530823.png)
![1,3-DIMETHYL-7-(PROP-2-EN-1-YL)-8-[4-(1H-1,2,3,4-TETRAZOL-5-YL)PHENOXY]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B3530824.png)

![5-(4-BROMOPHENYL)-N-[5-(FURAN-2-AMIDO)-2-METHOXYPHENYL]FURAN-2-CARBOXAMIDE](/img/structure/B3530839.png)
![methyl 2-[(5Z)-5-[(2,4-diethoxyphenyl)methylidene]-4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl]acetate](/img/structure/B3530849.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3530884.png)
![2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)-N-methyl-N-phenylacetamide](/img/structure/B3530887.png)
![(5Z)-5-[(4-BROMOPHENYL)METHYLIDENE]-2-[4-(2-HYDROXYETHYL)PIPERAZIN-1-YL]-4,5-DIHYDRO-1,3-THIAZOL-4-ONE](/img/structure/B3530895.png)
![N-isopropyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-naphthyloxy)acetamide](/img/structure/B3530902.png)
![2-[(1-bromo-2-naphthyl)oxy]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B3530907.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-[2-(1-pyrrolidinylcarbonyl)phenyl]glycinamide](/img/structure/B3530909.png)

